molecular formula C8H9BrFN B12444535 (2-Bromo-4-fluoro-5-methylphenyl)methanamine

(2-Bromo-4-fluoro-5-methylphenyl)methanamine

Cat. No.: B12444535
M. Wt: 218.07 g/mol
InChI Key: PFXZKPBQYLFOFO-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluoro-5-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of methanamine, where the phenyl ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluoro-5-methylphenyl)methanamine typically involves the halogenation of a precursor compound followed by amination. One common method involves the bromination and fluorination of a methyl-substituted benzene ring, followed by the introduction of the methanamine group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluoro-5-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2-Bromo-4-fluoro-5-methylphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluoro-5-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanamine
  • (5-Bromo-4-fluoro-2-methylaniline)
  • (2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(2-bromo-4-fluoro-5-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,4,11H2,1H3

InChI Key

PFXZKPBQYLFOFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)CN

Origin of Product

United States

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